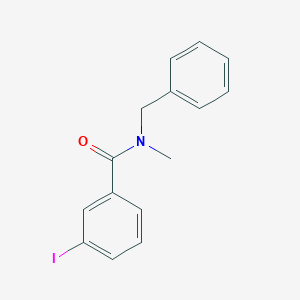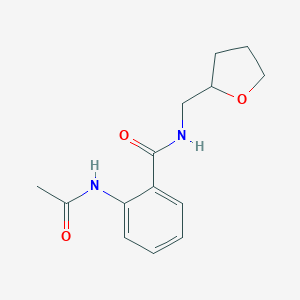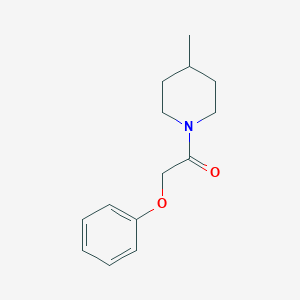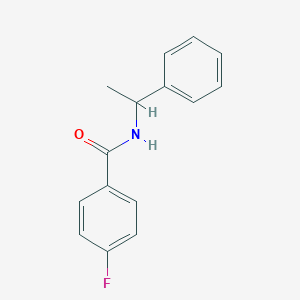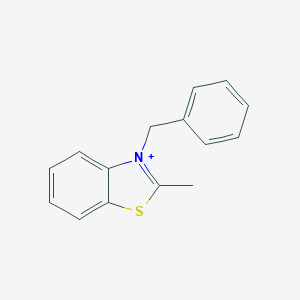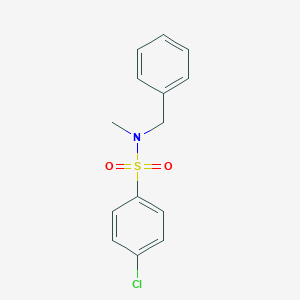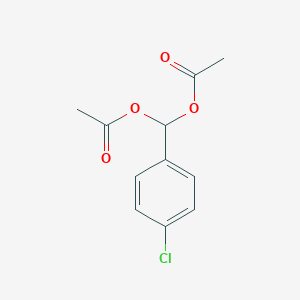
(Acetyloxy)(4-chlorophenyl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Acetyloxy)(4-chlorophenyl)methyl acetate, also known as aspirin, is a widely used nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain, reduce inflammation, and lower fever. The chemical structure of aspirin consists of an acetyl group attached to a phenyl ring, which is in turn attached to an acetate group. Aspirin has been used for over a century, and its efficacy and safety have been extensively studied.
Mechanism of Action
Aspirin works by irreversibly inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. This inhibition leads to a reduction in inflammation, pain, and fever. Aspirin also has antiplatelet effects, which are believed to be due to its ability to acetylate the enzyme cyclooxygenase-1 (COX-1).
Biochemical and Physiological Effects
Aspirin has a number of biochemical and physiological effects, including reducing inflammation, pain, and fever. It also has antiplatelet effects, which can reduce the risk of blood clots and stroke. Aspirin has been shown to have a protective effect against certain types of cancer, particularly colorectal cancer. However, long-term use of (Acetyloxy)(4-chlorophenyl)methyl acetate can increase the risk of gastrointestinal bleeding and other adverse effects.
Advantages and Limitations for Lab Experiments
Aspirin has a number of advantages for use in lab experiments, including its well-established safety profile and ease of synthesis. However, (Acetyloxy)(4-chlorophenyl)methyl acetate can be difficult to work with due to its low solubility in water and tendency to decompose in the presence of moisture. In addition, (Acetyloxy)(4-chlorophenyl)methyl acetate can interact with other compounds in complex ways, which can make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for research on (Acetyloxy)(4-chlorophenyl)methyl acetate, including investigating its potential therapeutic effects in conditions such as Alzheimer's disease and diabetes. Additionally, researchers are exploring the use of (Acetyloxy)(4-chlorophenyl)methyl acetate in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research into the mechanisms of action of (Acetyloxy)(4-chlorophenyl)methyl acetate and its interactions with other compounds, which could lead to new insights into its therapeutic potential.
Synthesis Methods
Aspirin can be synthesized through the esterification of salicylic acid with acetic anhydride. The reaction is catalyzed by a strong acid, such as sulfuric acid, and produces (Acetyloxy)(4-chlorophenyl)methyl acetate and acetic acid as byproducts. The reaction is typically carried out at a temperature of around 60°C and takes several hours to complete.
Scientific Research Applications
Aspirin has been extensively studied for its therapeutic effects in a variety of conditions, including pain, inflammation, cardiovascular disease, and cancer. It is believed that (Acetyloxy)(4-chlorophenyl)methyl acetate works by inhibiting the production of prostaglandins, which are involved in the inflammatory response. Aspirin has also been shown to have antiplatelet effects, which can reduce the risk of blood clots and stroke.
properties
Product Name |
(Acetyloxy)(4-chlorophenyl)methyl acetate |
|---|---|
Molecular Formula |
C11H11ClO4 |
Molecular Weight |
242.65 g/mol |
IUPAC Name |
[acetyloxy-(4-chlorophenyl)methyl] acetate |
InChI |
InChI=1S/C11H11ClO4/c1-7(13)15-11(16-8(2)14)9-3-5-10(12)6-4-9/h3-6,11H,1-2H3 |
InChI Key |
YPVPOSHTICPHKF-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=CC=C(C=C1)Cl)OC(=O)C |
Canonical SMILES |
CC(=O)OC(C1=CC=C(C=C1)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







